
Allyl 2-oxocyclohexanecarboxylate
Overview
Description
Allyl 2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C10H14O3 It is a derivative of 2-oxocyclohexanecarboxylate, where an allyl group is attached to the ester functionality
Mechanism of Action
Target of Action
Allyl 2-oxocyclohexanecarboxylate is a type of 2-acylcycloalkanone 2-acylcycloalkanones are generally used in organic synthesis , suggesting that their targets could be various organic compounds.
Mode of Action
The mode of action of this compound involves the coordination of a low valent metal complex to the double bond of an allylic system . This is followed by an oxidative addition by removal of the leaving group X, which gives a π -allyl complex as an intermediate . The intermediate could be a neutral or cationic species, depending on the nature of the ligands and the counter ion X . The nucleophile typically adds to the terminal carbon with inversion of configuration rather than via the metal cation with retention .
Biochemical Pathways
2-acylcycloalkanones are known to be involved in various reactions in organic synthesis . These reactions include the formation of enamines, nitrogen heterocycles, pyran, furan, 1,4-diazepine, and spirocyclization .
Result of Action
The result of the action of this compound is the formation of various organic compounds through reactions such as allylic substitution . For example, the palladium-catalyzed reaction of vinyl epoxide with nucleophiles provides branched products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system . Therefore, the presence and concentration of the metal complex in the environment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Allyl 2-oxocyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of nitrogen heterocycles, such as pyran and furan . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical processes. The nature of these interactions often involves the formation of intermediate compounds that facilitate the synthesis of the desired products.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to interact with enzymes involved in the synthesis of nitrogen heterocycles, influencing the production of these compounds . These interactions are essential for maintaining metabolic balance and ensuring the proper functioning of biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of 2-oxocyclohexanecarboxylate: The allyl group can be introduced into the molecule of 2-oxocyclohexanecarboxylate via a reaction with allyl acetate in the presence of a palladium catalyst.
Decarboxylative Allylation: Another method involves the enantioselective decarboxylative allylation of allyl β-keto esters.
Industrial Production Methods: Industrial production methods for Allyl 2-oxocyclohexanecarboxylate are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the use of appropriate safety measures and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-oxocyclohexanecarboxylate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions, where the allyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Allyl 2-oxocyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds .
- It serves as a precursor for the synthesis of various nitrogen heterocycles, such as indoles, pyrazoles, and pyridines .
Biology and Medicine:
- The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Comparison with Similar Compounds
2-oxocyclohexanecarboxylate: The parent compound without the allyl group.
Allyl acetate: A simpler allyl ester used in similar allylation reactions.
Cyclohexanone derivatives: Compounds with similar cyclic structures and reactive carbonyl groups.
Uniqueness: Allyl 2-oxocyclohexanecarboxylate is unique due to the presence of both the allyl and 2-oxocyclohexanecarboxylate moieties, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
prop-2-enyl 2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTZVBVAVFIMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-93-0 | |
| Record name | NSC18912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




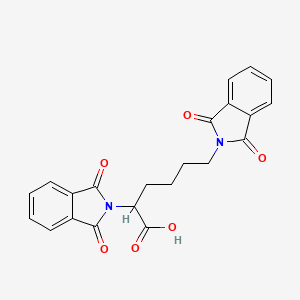


![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)

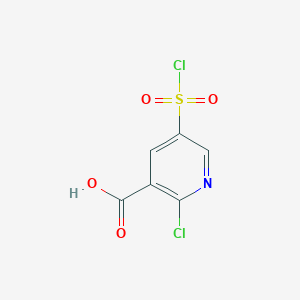
![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

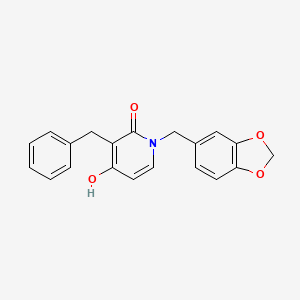
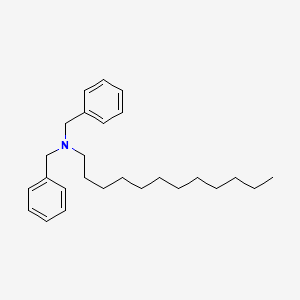
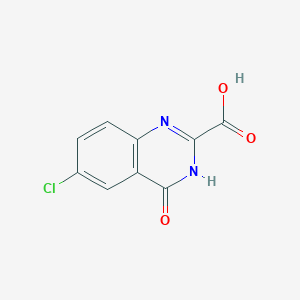
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
